molecular formula C17H16N2O3 B13367927 {2-[(3-methylphenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid

{2-[(3-methylphenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid

Katalognummer: B13367927
Molekulargewicht: 296.32 g/mol
InChI-Schlüssel: DMOCOOVKQOVLKT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{2-[(3-methylphenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid is a synthetic organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole core linked to an acetic acid moiety through a phenoxy methyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(3-methylphenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, {2-[(3-methylphenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties, and this compound is no exception .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It has shown promise as an anti-inflammatory, antifungal, and anticancer agent .

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity .

Wirkmechanismus

The mechanism of action of {2-[(3-methylphenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid involves its interaction with specific molecular targets. The benzimidazole core is known to bind to various enzymes and receptors, inhibiting their activity. This can lead to the disruption of cellular processes, resulting in antimicrobial or anticancer effects . The phenoxy methyl group and acetic acid moiety may also contribute to the compound’s overall bioactivity by enhancing its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets {2-[(3-methylphenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid apart from similar compounds is its unique combination of the benzimidazole core with a phenoxy methyl group and an acetic acid moiety. This specific structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C17H16N2O3

Molekulargewicht

296.32 g/mol

IUPAC-Name

2-[2-[(3-methylphenoxy)methyl]benzimidazol-1-yl]acetic acid

InChI

InChI=1S/C17H16N2O3/c1-12-5-4-6-13(9-12)22-11-16-18-14-7-2-3-8-15(14)19(16)10-17(20)21/h2-9H,10-11H2,1H3,(H,20,21)

InChI-Schlüssel

DMOCOOVKQOVLKT-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC=C1)OCC2=NC3=CC=CC=C3N2CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.